molecular formula C17H22N2O B13015706 (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol

Cat. No.: B13015706
M. Wt: 270.37 g/mol
InChI Key: BVCHAJIPQSECIF-UHFFFAOYSA-N
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Description

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol (: 1355175-71-1) is a high-purity chemical compound with a molecular formula of C17H22N2O and a molecular weight of 270.37 g/mol . This pyridine-derived methanol is designed for research applications, particularly in the field of chemical genomics and drug discovery. It serves as a valuable molecular building block for researchers exploring compound-protein interactions (CPIs), a key approach in identifying novel bioactive molecules and understanding polypharmacology . Machine learning techniques that analyze multiple CPIs are crucial for scaffold-hopping—the identification of novel chemical structures with desired bioactivity—and for assessing the polypharmacology of potential drug candidates . The structural features of this compound, including the tert-butylamino group and the methanol bridge, make it a versatile intermediate for probing biological systems and developing ligands for pharmaceutically relevant protein families, such as G-protein-coupled receptors (GPCRs) and protein kinases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

[6-(tert-butylamino)-5-methylpyridin-3-yl]-phenylmethanol

InChI

InChI=1S/C17H22N2O/c1-12-10-14(11-18-16(12)19-17(2,3)4)15(20)13-8-6-5-7-9-13/h5-11,15,20H,1-4H3,(H,18,19)

InChI Key

BVCHAJIPQSECIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Method 1: Ethanol-Based Synthesis

Steps:

  • Preparation of Reaction Mixture :
    • Dissolve 3-(tert-butylamino)-5-methylpyridine in ethanol (solvent).
    • Add phenylmethanol to the solution.
  • Reflux Conditions :
    • Heat the reaction mixture under reflux for several hours to facilitate the reaction.
  • Post-Reaction Processing :
    • Cool the mixture to room temperature.
    • Filter the precipitate formed.
  • Purification :
    • Recrystallize the filtered product using ethanol or another suitable solvent.

Key Parameters :

Parameter Value
Reflux Temperature ~78°C (ethanol boiling point)
Reaction Time ~4–6 hours
Solvent Volume Dependent on scale

Method 2: Sodium Borohydride Reduction

An alternative method involves using sodium borohydride as a reducing agent in tetrahydrofuran (THF) and ethanol mixtures.

Steps:

  • Reduction Reaction :
    • Add sodium borohydride to a solution containing precursors (e.g., pyridine derivative and phenylmethanol) in THF and ethanol.
    • Maintain the temperature between 10°C and 20°C during stirring.
  • Acid Work-Up :
    • Slowly add sulfuric acid solution to neutralize excess sodium borohydride and adjust pH to ~6.5.
  • Crystallization :
    • Cool the reaction mixture further to ~5°C.
    • Collect crystals via filtration and wash thoroughly with solvents like THF-water mixtures or ethanol.

Key Parameters :

Parameter Value
Reaction Temperature ~10–20°C
Crystallization Temperature ~5°C
Yield ~56% purity

Analytical Notes

The preparation methods rely on precise control of reaction conditions, including temperature, solvent choice, and reagent ratios, to ensure high purity and yield of the final product. Below are some key observations:

  • Reagent Compatibility : Phenylmethanol reacts efficiently with pyridine derivatives under acidic or neutral conditions.
  • Purity Considerations : Impurities such as unreacted precursors can be minimized by optimizing recrystallization steps.
  • Safety Precautions : Protective equipment should be used when handling reagents like sulfuric acid or sodium borohydride.

Comparison of Methods

Method Solvent Used Key Reagents Yield/Purity Advantages
Ethanol-Based Synthesis Ethanol Phenylmethanol High yield Simple setup
Sodium Borohydride Reduction THF/Ethanol Sodium borohydride ~56% purity Effective reduction
Microwave-Assisted Synthesis Acetone/Ethanol Microwave irradiation Variable Faster reaction times

Scientific Research Applications

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The compound may also influence enzymatic pathways, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with pyridine derivatives from literature and catalogs (Table 1). Key parameters include substituent effects, molecular weight, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name (Reference) Substituents on Pyridine Ring Functional Groups Molecular Weight (g/mol) Notable Properties
Target: (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol 6-tert-butylamino, 5-methyl, 3-phenylmethanol Tertiary amine, methyl, benzyl alcohol ~285.4 (calculated*) High lipophilicity (tert-butyl, phenyl), polar alcohol
HB085: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-fluoro, 2-pyrrolidinyl, 3-methanol Fluorine, pyrrolidine, alcohol 240.26 Moderate polarity (fluorine), rigid pyrrolidine backbone
HB625: 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone 2-fluoro, 3-acetyl, 6-pyrrolidinyl (silyl ether) Silyl ether, acetyl, fluorine 352.52 Extreme lipophilicity (silyl group), steric bulk
(6-Chloro-5-iodopyridin-3-yl)methanol 6-chloro, 5-iodo, 3-methanol Halogens, alcohol 285.46 High density (halogens), UV reactivity
[4-Methoxy-6-(benzimidazole-thio)methyl-5-methylpyridin-3-yl]methanol 4-methoxy, 6-benzimidazole-thio, 5-methyl, 3-methanol Methoxy, thioether, benzimidazole ~400 (estimated) Metabolic stability (methoxy), redox activity (thioether)

*Calculated molecular weight based on formula C₁₇H₂₂N₂O (exact structure verification required).

Key Findings:

Lipophilicity and Steric Effects: The tert-butyl and phenyl groups in the target compound enhance lipophilicity compared to HB085 (fluoro-pyrrolidine) and halogenated analogs like (6-chloro-5-iodopyridin-3-yl)methanol. The phenylmethanol group introduces steric hindrance, which may influence binding interactions in biological systems compared to smaller substituents (e.g., methanol in ’s compound) .

Electronic Effects: Halogen substituents (Cl, I) in (6-chloro-5-iodopyridin-3-yl)methanol increase molecular weight and polarizability, enhancing UV detectability—a property absent in the tert-butylamino-containing target compound . The amino group in the target compound could act as a hydrogen bond donor, contrasting with HB625’s acetyl group (hydrogen bond acceptor) .

Biological Relevance :

  • Compounds with tert-butyl groups (e.g., target, HB625) are often designed for metabolic stability, as seen in pharmaceuticals like omeprazole derivatives .
  • Pyrrolidine and fluorinated analogs (HB085) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Research Implications and Limitations

  • Antibacterial applications: Tert-butylamino groups are associated with biofilm disruption in pyridine derivatives .
  • Enzyme inhibition: The phenylmethanol moiety may interact with catalytic sites, similar to omeprazole-related compounds .

Limitations : Inferences rely on indirect evidence; synthesis and experimental validation are needed to confirm properties.

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